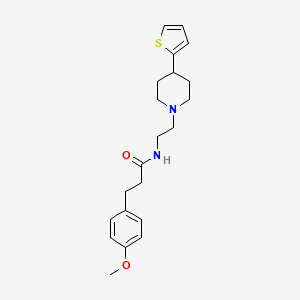

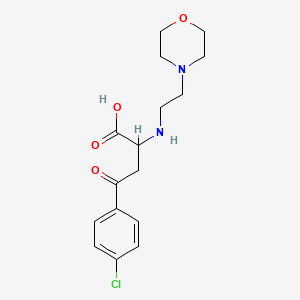

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine involves several steps and methodologies. For instance, the synthesis of 2'-substituted polyhydroxytetrahydropyrimidines, which are structurally related to the compound , has been achieved through guanylation and cyclization methods, starting from amine and thiourea derivatives . Similarly, the synthesis of 2-amino-4,6-dimethyl pyrimidine, a core structure in the compound of interest, has been reported using guanidine nitrate, acetylacetone, and sodium carbonate, achieving a high yield under optimized conditions . These synthetic approaches are crucial for the development of complex guanidine derivatives and their potential applications.

Molecular Structure Analysis

The molecular structure of guanidine derivatives is characterized by the presence of a pyrimidine ring, which can be functionalized at various positions to yield a diverse range of compounds. For example, metal complexes of pyrimidine-derived ligands have been synthesized, where the pyrimidyl nitrogen and the imino nitrogen of the guanidine residue act as bonding sites . Additionally, the self-assembly of N-substituted pyrido[4,3-d]pyrimidines into rosette supermacrocycles and nanotubes has been observed, demonstrating the potential of pyrimidine derivatives to form complex molecular architectures .

Chemical Reactions Analysis

Guanidine derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde, leading to the formation of a triazine ring . Additionally, 4-(Acylamino)-5-nitrosopyrimidines have been shown to participate in reductive condensation, Diels–Alder cycloadditions, and ene reactions, yielding substituted guanines and pteridinones . These reactions highlight the chemical versatility of pyrimidine and guanidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are influenced by their molecular structure and the nature of their substituents. The coordination properties of guanidino pyrimidines with nickel(II) salts have been studied, revealing pseudo-octahedral environments around the central Ni(II) ion and providing insights into the ligand's bonding characteristics . The self-assembly behavior of N-substituted pyrido[4,3-d]pyrimidines into nanotubes further illustrates the impact of molecular design on the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

- N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine derivatives have been studied for their antibacterial and antifungal properties. A study demonstrated that certain derivatives showed significant activity against Staphylococcus epidermidis, Enterobacter aerogenes, and Candida albicans (N. Thanh & N. T. Mai, 2009).

Synthesis of Derivatives and Biological Activities

- Derivatives of this compound have been synthesized and evaluated for various biological activities. This includes investigations into its potential as an antifungal agent against Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).

Herbicidal Activities

- Some derivatives of N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine have been studied for their herbicidal properties. Research indicated that certain compounds exhibited significant inhibitory activity against specific plant species (Liang Fu-b, 2014).

Studies on Molecular Structure and Reactivity

- The molecular structure and reactivity of compounds based on this chemical have been a subject of research. Studies include exploring its reaction with electrophiles and understanding the resultant molecular parameters (A. S. Shestakov et al., 2007).

Eigenschaften

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6/c1-10-7-11(2)19-14(18-10)21-13(17)20-12-8-15(3,4)22-16(5,6)9-12/h7,12,22H,8-9H2,1-6H3,(H3,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCUDGKPMWMESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=NC2CC(NC(C2)(C)C)(C)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2500888.png)

![N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500889.png)

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)

![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)